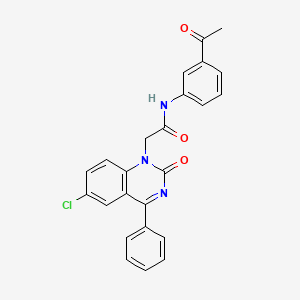

![molecular formula C23H25N3O3S B2979491 3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-79-4](/img/structure/B2979491.png)

3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized using spectral data, elemental analyses, and alternative synthetic routes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Studies in organic chemistry have developed novel synthetic pathways for pyrazole derivatives, indicating their utility in constructing complex heterocyclic compounds. For instance, Bol’but et al. (2014) detailed the synthesis of pyrazolo[3,4-e][1,4]diazepin-4-ones, showcasing the adaptability of pyrazole frameworks in generating biologically relevant structures A. V. Bol’but, S. Kemskii, M. Vovk, 2014. Similarly, the work by Xiao et al. (2008) on pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives highlights the chemical versatility of pyrazole compounds in synthesizing potential pharmacological agents Lingyun Xiao, Ke Li, L. Meng, De-Qing Shi, 2008.

Biological Activity

The biological activities of pyrazole derivatives are a significant area of research, with studies exploring their potential as therapeutic agents. Hebishy et al. (2020) investigated benzamide-based 5-aminopyrazoles for anti-influenza A virus activity, discovering compounds with significant antiviral activities A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020. Moreover, Raju et al. (2010) synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, revealing potent antimicrobial activities against various pathogens, indicating the potential for developing new antimicrobial agents H. Raju, T. S. Nagamani, S. Chandrappa, H. Ananda, K. Vinaya, N. R. Thimmegowda, S. M. Byregowda, K. Rangappa, 2010.

Material Science and Other Applications

In the realm of material science, the structural and photophysical properties of pyrazole derivatives, such as those studied by Padalkar et al. (2015), offer insights into their utility in developing new materials with desirable electronic and optical properties Vikas Padalkar, Sandip K. Lanke, Santosh B. Chemate, N. Sekar, 2015.

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes likeacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that the reduction of ache activity can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

The compound may influence the biochemical pathways related to oxidative stress. Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound might interact with these pathways, affecting the production or neutralization of ROS.

Result of Action

The result of the compound’s action could potentially be seen in the form of reduced AchE activity, leading to changes in nerve pulse transmission . This could result in behavioral changes and movement impairment in organisms.

Action Environment

It’s worth noting that the synthesis of similar compounds has been reported to involve eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions . These factors could potentially influence the compound’s action and stability.

properties

IUPAC Name |

3,4-diethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-4-28-20-11-8-16(12-21(20)29-5-2)23(27)24-22-18-13-30-14-19(18)25-26(22)17-9-6-15(3)7-10-17/h6-12H,4-5,13-14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQNCPOTFGQXPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

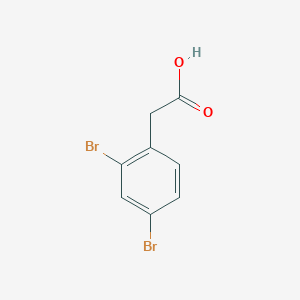

![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)

![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)

![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)

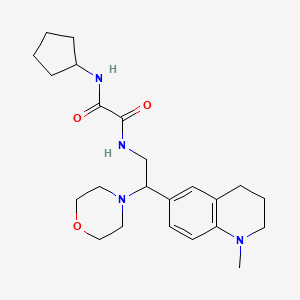

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2979417.png)

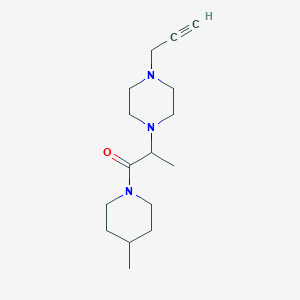

![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)

![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)

![2-[4-Methoxy-N-[(1-methylpyrazol-3-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2979431.png)